GSK199 -

GSK199

Catalog Number: EVT-269792
CAS Number:
Molecular Formula: C24H29ClN6O2
Molecular Weight: 469.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK199, commonly referred to as GSK199 or GSK-199, is a potent and selective small-molecule inhibitor of protein arginine deiminase 4 (PAD4). [, , ] This enzyme catalyzes the conversion of arginine to citrulline in proteins, a process called citrullination. [] GSK199 serves as a valuable tool in scientific research for investigating the role of PAD4 and protein citrullination in various biological processes and disease models, particularly in the context of autoimmune diseases like rheumatoid arthritis. [, , , , ]

Future Directions
  • Clinical trials for rheumatoid arthritis: Given the promising preclinical results, further research is warranted to evaluate the safety and efficacy of GSK199 or other PAD4 inhibitors in human clinical trials for rheumatoid arthritis. [, , ]

  • Investigating PAD4 in other diseases: The role of PAD4 and citrullination extends beyond rheumatoid arthritis and ovarian cancer. Future studies could explore the potential of GSK199 as a tool to study PAD4 in other autoimmune diseases like lupus, ulcerative colitis, and multiple sclerosis, as well as in cancer and neurodegenerative diseases. []

  • Developing isoform-selective PAD inhibitors: While GSK199 is a potent PAD4 inhibitor, developing inhibitors with even greater selectivity for specific PAD isoforms could help dissect the individual contributions of each isoform to disease pathogenesis and minimize potential off-target effects. []

  • Combining PAD4 inhibitors with other therapies: Investigating the efficacy of GSK199 in combination with existing therapies for rheumatoid arthritis or other diseases could lead to improved treatment outcomes. []

  • Understanding the molecular mechanisms of PAD4 regulation: Further research is needed to fully elucidate the complex mechanisms that regulate PAD4 activity, including its calcium dependence and interactions with other proteins. This knowledge could lead to the development of novel therapeutic strategies targeting PAD4. [, ]

BB-Cl-amidine

Compound Description: BB-Cl-amidine is a pan-peptidylarginine deiminase (PAD) inhibitor, meaning it inhibits all known isoforms of PAD [, ]. It acts as an irreversible inhibitor, forming a covalent bond with the target enzyme. While a potent inhibitor, BB-Cl-amidine exhibits cytotoxicity at concentrations above 1 μM [].

Relevance: BB-Cl-amidine serves as a comparator to GSK199, highlighting the need for isoform-selective PAD inhibitors like GSK199 that possess improved safety profiles. Both compounds target PAD enzymes, but GSK199 demonstrates greater selectivity for PAD4 and reduced cytotoxicity [, ].

Cl-amidine

Compound Description: Cl-amidine is another pan-PAD inhibitor that acts irreversibly, similar to BB-Cl-amidine [, ]. It has shown efficacy in preclinical models of rheumatoid arthritis, demonstrating the therapeutic potential of PAD inhibition in this disease [].

AFM-30a

Compound Description: AFM-30a exhibits selectivity for PAD2 inhibition []. Studies have shown its ability to effectively inhibit PAD2 derived from various cell types, including peripheral blood mononuclear cells (PBMCs), polymorphonuclear leukocytes (PMNs), and synovial fluid [].

Relevance: AFM-30a and GSK199 represent two different approaches to achieving selectivity within the PAD family. AFM-30a selectively targets PAD2, while GSK199 demonstrates selectivity for PAD4. Both compounds can be used in combination to achieve broader PAD inhibition in PBMCs without the cytotoxic effects associated with pan-PAD inhibitors like BB-Cl-amidine [].

GSK484

Compound Description: GSK484, alongside GSK199, has demonstrated promising results in inhibiting PAD4, leading to cell cycle changes, reduced viability, and increased caspase 3 and 8 activation in ovarian cancer cell lines []. These findings suggest a potential therapeutic application of these PAD4 inhibitors in ovarian cancer.

D-Cl-amidine

Compound Description: D-Cl-amidine is a PAD inhibitor with selectivity for PAD1 [].

Relevance: D-Cl-amidine exemplifies the possibility of developing isoform-selective PAD inhibitors like GSK199. While GSK199 focuses on PAD4, D-Cl-amidine targets PAD1, highlighting the diverse range of pharmacological tools that can be generated to study and target specific PAD isoforms [].

Cl4-amidine

Compound Description: Cl4-amidine demonstrates selectivity for PAD3 inhibition [].

Relevance: Cl4-amidine, along with D-Cl-amidine and GSK199, illustrates the ability to achieve isoform selectivity within the PAD enzyme family. Each compound targets a different PAD isoform, highlighting the potential for developing highly specific therapies for diseases involving different PADs [].

TDFA

Compound Description: TDFA exhibits selective inhibition of PAD4 [].

Relevance: TDFA shares its target selectivity with GSK199, both demonstrating a preference for PAD4 inhibition []. This shared characteristic highlights the possibility of exploring different chemical scaffolds and structures to achieve potent and selective inhibition of specific PAD isoforms.

Streptomycin

Compound Description: Streptomycin, an aminoglycoside antibiotic, has been identified as a reversible PAD inhibitor [].

Relevance: The identification of streptomycin as a PAD inhibitor, along with other compounds like minocycline and chlorotetracycline, underscores the potential for identifying novel PAD inhibitors with distinct chemical structures and potentially different selectivity profiles compared to GSK199 [].

Minocycline

Compound Description: Minocycline, a tetracycline antibiotic, exhibits reversible PAD inhibitory activity [].

Relevance: Similar to streptomycin, the identification of minocycline as a PAD inhibitor emphasizes the potential for discovering novel PAD-targeting compounds with distinct chemical structures and possibly different selectivity profiles compared to GSK199 [].

Chlorotetracycline

Compound Description: Chlorotetracycline, another tetracycline antibiotic, has been found to act as a reversible PAD inhibitor [].

Relevance: The discovery of chlorotetracycline as a PAD inhibitor, along with streptomycin and minocycline, highlights the potential of exploring diverse chemical classes for novel PAD inhibitors with potentially different selectivity and pharmacological properties compared to GSK199 [].

Streptonigrin

Compound Description: Streptonigrin, an aminoquinone antibiotic, acts as an irreversible PAD inhibitor [].

Relevance: Streptonigrin, like GSK199, is an irreversible PAD inhibitor, but they likely differ in their isoform selectivity and overall pharmacological profiles [].

NSC 95397

Compound Description: NSC 95397 has been identified as an irreversible PAD inhibitor [].

Overview

(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride is a complex organic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound belongs to a class of molecules that exhibit significant biological activity, particularly in the realm of medicinal chemistry.

Source and Classification

This compound is classified as a hydrochloride salt, which is a common form for many pharmaceutical agents, enhancing their solubility and stability. The structure includes a piperidine moiety, which is frequently found in various bioactive compounds. The presence of multiple functional groups suggests potential interactions with biological targets, making it a candidate for drug development.

Synthesis Analysis

Methods

The synthesis of (R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride typically involves several steps:

  1. Formation of the piperidine ring: Starting from appropriate precursors, the piperidine moiety can be synthesized through cyclization reactions.
  2. Introduction of substituents: The ethyl-pyrrole and benzoimidazole components are introduced via nucleophilic substitution or coupling reactions.
  3. Hydrochloride formation: The final step involves the reaction of the base form with hydrochloric acid to yield the hydrochloride salt.

Technical details regarding specific reagents and conditions (such as temperature, pressure, and reaction time) are essential for optimizing yield and purity but are often proprietary or vary based on laboratory protocols.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for amines and ketones:

  1. Acid-base reactions: As a basic amine, it can react with acids to form salts.
  2. Nucleophilic substitutions: The amine group can participate in nucleophilic attacks on electrophilic centers in other molecules.
  3. Condensation reactions: It may also engage in condensation with aldehydes or ketones under acidic or basic conditions to form imines or enamines.

Technical details regarding reaction conditions (solvents, catalysts) are crucial for successful transformations.

Mechanism of Action

Process and Data

The mechanism of action for (R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride likely involves interaction with specific biological targets such as receptors or enzymes.

For instance:

  • Receptor binding: The compound may bind to neurotransmitter receptors or enzymes involved in signaling pathways, altering physiological responses.

Data from pharmacological studies can provide insights into binding affinities and functional impacts on cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride include:

PropertyValue
Molecular WeightApproximately 400 g/mol (exact value depends on substituents)
Melting PointNot well-documented; likely varies based on purity
SolubilitySoluble in water due to hydrochloride salt form

Chemical Properties

Chemical properties include:

  • High reactivity due to the presence of amine and ketone functionalities.

Stability assessments under various conditions (pH, temperature) are essential for understanding its shelf-life and handling requirements.

Applications

Scientific Uses

(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride has potential applications in:

  1. Pharmaceutical development: As a lead compound for synthesizing new drugs targeting specific diseases.
  2. Biochemical research: Investigating mechanisms of action related to neurological or metabolic pathways.

Research into its efficacy and safety profiles is ongoing, contributing to its potential therapeutic relevance.

Properties

Product Name

(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride

IUPAC Name

[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

Molecular Formula

C24H29ClN6O2

Molecular Weight

469.0 g/mol

InChI

InChI=1S/C24H28N6O2.ClH/c1-4-30-19(12-15-7-5-9-26-22(15)30)23-27-18-11-16(13-20(32-3)21(18)28(23)2)24(31)29-10-6-8-17(25)14-29;/h5,7,9,11-13,17H,4,6,8,10,14,25H2,1-3H3;1H/t17-;/m1./s1

InChI Key

KRGMIOKDGHBYQE-UNTBIKODSA-N

SMILES

CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl

Solubility

Soluble in DMSO

Synonyms

GSK199; GSK-199; GSK 199;

Canonical SMILES

CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl

Isomeric SMILES

CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCC[C@H](C5)N)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.